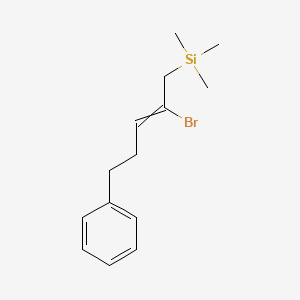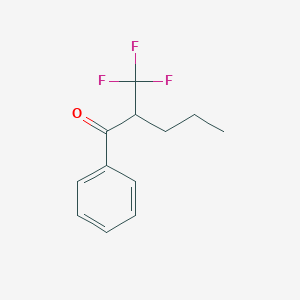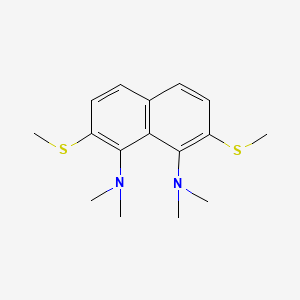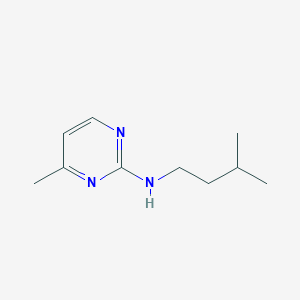
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with a brominating agent and a trimethylsilylating agent. One common method is the bromination of 5-phenylpent-2-en-1-ol followed by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of (2-substituted-5-phenylpent-2-en-1-yl)(trimethyl)silane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of 5-phenylpent-2-en-1-yl(trimethyl)silane.
Aplicaciones Científicas De Investigación
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a precursor for catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The phenyl group provides additional stability and electronic effects that influence the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Trimethyl[(Z)-2-bromo-5-phenyl-2-pentenyl]silane
- 5-Bromo-2,2’-bithiophene
Uniqueness
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a bromine atom and a trimethylsilyl group provides versatility in synthetic applications, making it a valuable compound in organic chemistry and material science.
Propiedades
Número CAS |
683773-78-6 |
|---|---|
Fórmula molecular |
C14H21BrSi |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
(2-bromo-5-phenylpent-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C14H21BrSi/c1-16(2,3)12-14(15)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3 |
Clave InChI |
CSVHWEYHQNGOBF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=CCCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)

![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)


![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)



![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
